molecular formula C8H7N3O3 B13289902 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid

Cat. No.: B13289902
M. Wt: 193.16 g/mol
InChI Key: BHIIAOXMLFGVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 5-position, and a carboxylic acid group at the 2-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the prop-2-yn-1-yloxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce pyrazine-2-carboxaldehyde .

Scientific Research Applications

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the prop-2-yn-1-yloxy and amino groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

5-(prop-2-ynoxyamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-3-14-11-7-5-9-6(4-10-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13)

InChI Key

BHIIAOXMLFGVJS-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=C(N=C1)C(=O)O

Origin of Product

United States

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